molecular formula C20H11F3N2O4 B11163474 6-[(4-Nitrobenzyl)oxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole

6-[(4-Nitrobenzyl)oxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole

Cat. No.: B11163474
M. Wt: 400.3 g/mol
InChI Key: BZMUHZJYPULVMT-UHFFFAOYSA-N
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Description

6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole is a complex organic compound that features a benzoxazole core substituted with nitrophenyl and trifluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a trifluorophenyl boronic acid is coupled with the benzoxazole core using a palladium catalyst.

    Attachment of the Nitrophenyl Group: The final step involves the etherification of the benzoxazole with a nitrophenyl methanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the benzoxazole.

    Reduction: Amino derivatives of the benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer processes, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions.

    Materials Science: The compound’s stability and electronic properties can influence the performance of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    6-[(4-nitrophenyl)methoxy]-3-phenyl-1,2-benzoxazole: Lacks the trifluorophenyl group, resulting in different electronic properties.

    6-[(4-aminophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole:

Uniqueness

6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole is unique due to the combination of the nitrophenyl and trifluorophenyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C20H11F3N2O4

Molecular Weight

400.3 g/mol

IUPAC Name

6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole

InChI

InChI=1S/C20H11F3N2O4/c21-16-7-12(8-17(22)19(16)23)20-15-6-5-14(9-18(15)29-24-20)28-10-11-1-3-13(4-2-11)25(26)27/h1-9H,10H2

InChI Key

BZMUHZJYPULVMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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